

In Vitro Characterization of Dbt-10: A Technical Guide

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Compound of Interest

Compound Name: *Dbt-10*

Cat. No.: *B15541598*

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Introduction

Dbt-10 is a novel heterobifunctional molecule identified as a potent and selective degrader of Bruton's tyrosine kinase (BTK). It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, engaging the DCAF1 E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BTK. This technical guide provides a comprehensive overview of the in vitro characterization of **Dbt-10**, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information herein is intended to enable researchers to understand and replicate the essential experiments for evaluating this compound.

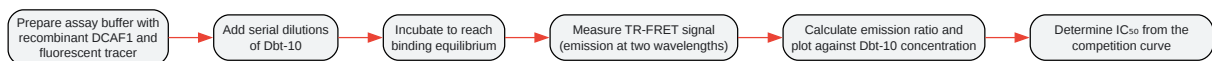
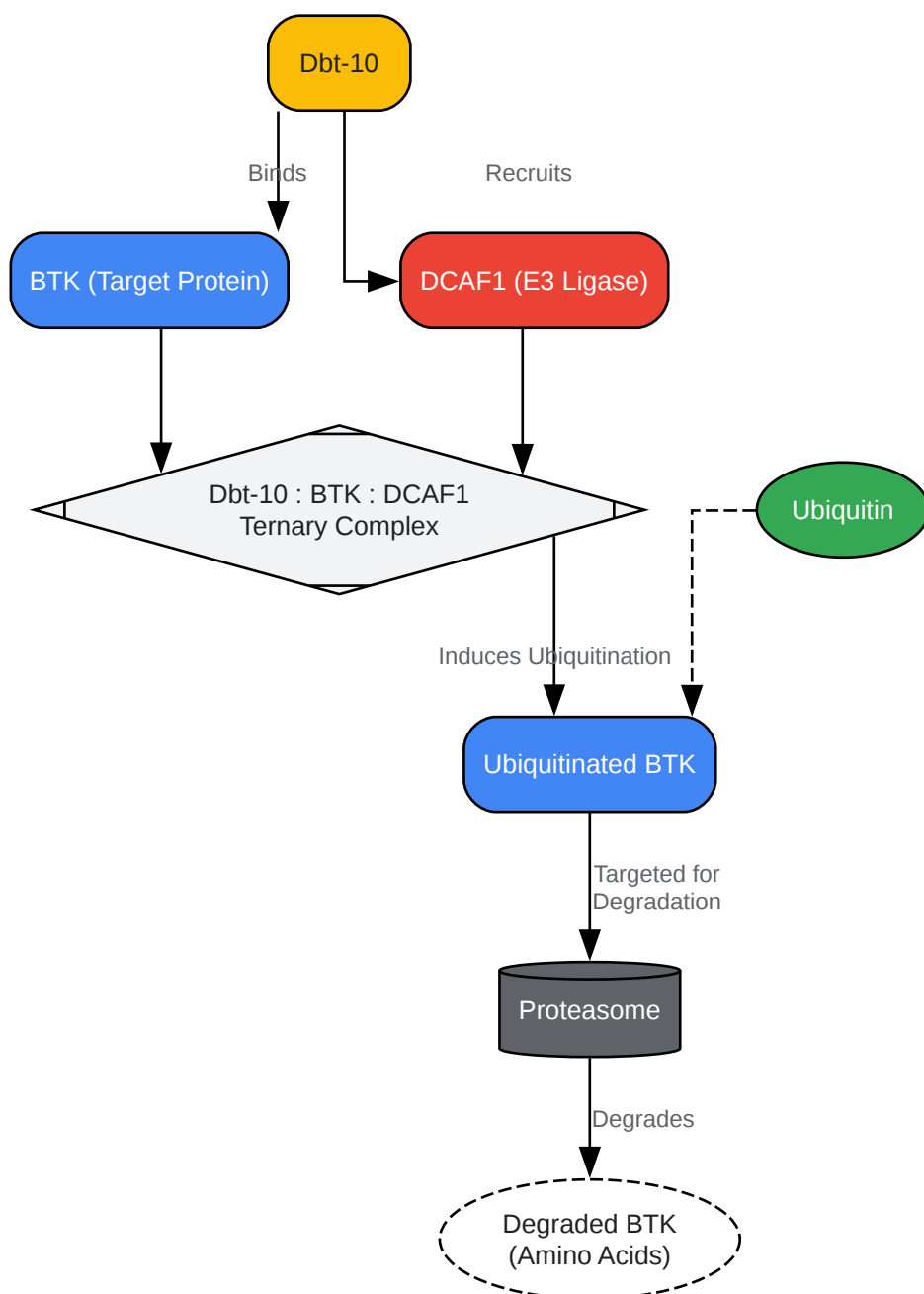
Quantitative Data Summary

The in vitro activity of **Dbt-10** has been assessed through a series of biochemical and cell-based assays. The key parameters defining its potency and binding characteristics are summarized in the table below.

Parameter	Value	Assay Type	Target/System
BTK Degradation DC ₅₀	137 nM ^{[1][2][3]}	Cell-Based Degradation	TMD8 BTK- GFP/mCherry Cells
DCAF1 Binding IC ₅₀	136 nM ^{[2][3]}	TR-FRET Assay	Recombinant DCAF1
Ternary Complex Cooperativity (α)	1.6	Surface Plasmon Resonance (SPR)	DCAF1-DBt-10-BTK
Ternary Complex Half- life ($t_{1/2}$)	671 seconds	Surface Plasmon Resonance (SPR)	DCAF1-DBt-10-BTK
Cell Viability GI ₅₀	>182x DC ₅₀	Cell-Based Viability Assay	TMD8 BTK- GFP/mCherry Cells

Mechanism of Action: Signaling Pathway

Dbt-10 functions by hijacking the cell's natural protein disposal system to eliminate BTK. The molecule consists of three key components: a ligand that binds to BTK, a ligand that recruits the DCAF1 E3 ubiquitin ligase, and a linker connecting them. This tripartite binding forms a ternary complex, bringing BTK into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.



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